![molecular formula C14H18ClN3O2 B2712477 (E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride CAS No. 481041-14-9](/img/structure/B2712477.png)
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride
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Overview
Description
The compound is a hydrazone derivative, which are often used in organic synthesis and can exhibit various biological activities. The benzo[d][1,3]dioxol-5-ylmethylene moiety suggests the presence of a methylenedioxyphenyl group, which is a common motif in various pharmaceuticals and illicit drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the azepane ring, the hydrazone group, and the benzo[d][1,3]dioxol-5-ylmethylene group. This conjugation could have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of heterocycles, and reactions with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the degree of conjugation in the molecule, the presence of the hydrazone group, and the basicity of the azepane ring .Scientific Research Applications
Synthesis of Polysubstituted Azepanes
This compound can be used in the synthesis of polysubstituted azepanes . The process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . This strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .
Development of New Ionic Liquids
Azepane-based compounds have been used in the synthesis of new ionic liquids . These ionic liquids exhibit moderate viscosities and remarkably wide electrochemical windows . They show promise as electrolytes and battery materials, and as synthetic media .
Pharmacological and Therapeutic Applications
Azepine and its derivatives, which include the compound , have great pharmacological and therapeutic implications . They are integral to the discovery, manufacturing, and evolution of high-value materials .
Exploration of Three-Dimensional Chemical Space
The seven-membered azepane ring system opens up a substantial area of three-dimensional chemical space . This could lead to the discovery of new bioactive leads with unique properties .
Electrochemical Applications
The wide electrochemical windows of azepane-based ionic liquids make them suitable for various electrochemical applications . This includes their use in batteries and other energy storage systems .
Synthetic Media
The moderate viscosities of azepane-based ionic liquids make them suitable as synthetic media . This could be useful in various chemical reactions and processes .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely depend on its intended use. If it exhibits desirable biological activity, it could be further developed into a pharmaceutical drug . Alternatively, if it has unique chemical properties, it could be used in the development of new synthetic methodologies .
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-2-4-14(15-7-3-1)17-16-9-11-5-6-12-13(8-11)19-10-18-12;/h5-6,8-9H,1-4,7,10H2,(H,15,17);1H/b16-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPWXKAZDXQMJK-QOVZSLTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride |
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